Dichlorostyrene
Overview
Description
Dichlorostyrene is a chlorinated derivative of styrene, a compound widely used in the production of polymers and resins. The chemical formula for this compound is C8H6Cl2, and it exists in several isomeric forms, including 2,6-dichlorostyrene and 2,5-dichlorostyrene . These compounds are characterized by the presence of two chlorine atoms attached to the benzene ring, which significantly alters their chemical properties compared to styrene.
Scientific Research Applications
Dichlorostyrene has several applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various industrial applications.
Biology: Research into the biological effects of this compound has explored its potential as a bioactive compound.
Medicine: While not widely used in medicine, derivatives of this compound are studied for their potential therapeutic properties.
Industry: This compound is used in the production of specialty plastics and resins, which are employed in various manufacturing processes
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Dichlorostyrene can be synthesized through various methods. One common synthetic route involves the reaction of chlorobenzene with ethylene in the presence of a palladium catalyst. This method allows for the production of mono-, di-, and tri-chlorostyrenes in high yields . Another method involves the dehydration of chlorophenylmethylcarbinols using potassium acid sulfate as a catalyst . Industrial production methods often employ similar catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
Dichlorostyrene undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding chlorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions typically yield chlorinated ethylbenzene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Polymerization: This compound can undergo polymerization to form polythis compound, which has applications in the production of specialty plastics.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for polymerization processes. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Dichlorostyrene is unique compared to other chlorinated styrenes due to the specific positioning of the chlorine atoms on the benzene ring. Similar compounds include:
Monochlorostyrene: Contains only one chlorine atom on the benzene ring.
Trichlorostyrene: Contains three chlorine atoms on the benzene ring.
Other dichlorostyrenes: Such as 2,4-dichlorostyrene and 3,5-dichlorostyrene, which differ in the positions of the chlorine atoms.
The unique positioning of the chlorine atoms in this compound affects its chemical reactivity and physical properties, making it suitable for specific applications that other chlorostyrenes may not be able to fulfill.
Properties
IUPAC Name |
2,2-dichloroethenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIJYCKDJSTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198892 | |
Record name | Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-88-4, 50852-77-2 | |
Record name | β,β-Dichlorostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050852772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICHLOROSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCC3FUW751 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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